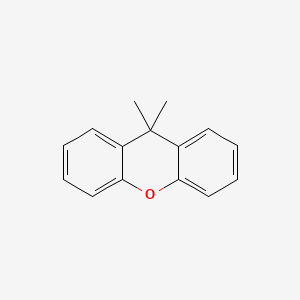

9,9-Dimethylxanthene

Beschreibung

Eigenschaften

IUPAC Name |

9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNAPYHLASOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2OC3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345781 | |

| Record name | 9,9-Dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19814-75-6 | |

| Record name | 9,9-Dimethyl-9H-xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dimethylxanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9,9-Dimethylxanthene CAS number and properties

An In-Depth Technical Guide to 9,9-Dimethylxanthene: Properties, Synthesis, and Applications

Introduction

This compound, a heterocyclic organic compound, serves as a pivotal building block in synthetic and medicinal chemistry.[1][2] Its rigid xanthene backbone, combined with the gem-dimethyl substitution at the C9 position, imparts unique structural and electronic properties that are highly sought after in the development of advanced materials and complex molecular architectures.[1][3] This guide provides a comprehensive overview of this compound, including its core properties, a detailed synthesis protocol, and its significant applications in catalysis and materials science, with a focus on its relevance to drug discovery and development professionals.

Core Properties and Characterization

This compound is typically a white to light yellow crystalline solid.[4] Its fundamental properties are crucial for its application in various synthetic procedures. The compound is identified by the CAS Number: 19814-75-6 .[5]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 19814-75-6 | [2][5] |

| Molecular Formula | C₁₅H₁₄O | [5] |

| Molecular Weight | 210.27 g/mol | [2][5] |

| Appearance | Colorless needle-like crystals or white/light yellow crystalline powder | [4] |

| Melting Point | 35-38 °C (lit.) | [6][7] |

| Boiling Point | 114-115 °C at 0.6 mmHg (lit.) | [6][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and dichloromethane. | [7] |

| InChI Key | MTVNAPYHLASOSX-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CC1(C)c2ccccc2Oc3ccccc13 | [5][6] |

Synthesis Protocol: A Mechanistic Approach

The preparation of this compound is commonly achieved through the reaction of diphenyl ether with n-butyllithium, followed by quenching with acetone.[8] This procedure leverages the ortho-directing nature of the ether group to facilitate selective lithiation.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup : To a 100ml Schlenk flask under an inert atmosphere, add diphenyl ether (1.7g, 10 mmol) and 50ml of anhydrous tetrahydrofuran (THF).[8] The use of a Schlenk flask and anhydrous solvent is critical to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture or water.

-

Cooling : Place the reaction flask in a low-temperature bath and cool the solution to -78°C (typically a dry ice/acetone bath).[8] This low temperature is essential to control the exothermic lithiation reaction and prevent unwanted side reactions.

-

Lithiation : Stir the solution and add n-butyllithium (8ml of a 2.5M solution, 20 mmol) dropwise using a syringe.[8] The n-butyllithium acts as a strong base, deprotonating the diphenyl ether at the positions ortho to the oxygen atom.

-

Reaction Time : Allow the reaction to stir at -78°C for 3 hours to ensure complete lithiation.[8]

-

Electrophilic Quench : Add acetone (0.58g, 10 mmol) dropwise to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent intramolecular cyclization yields the xanthene core.

-

Quenching and Extraction : Add 20ml of water to quench any remaining organolithium species.[8] Separate the organic phase.

-

Purification : Concentrate the organic phase under reduced pressure. The resulting crude product is then purified by column chromatography to yield this compound as a light yellow solid with a typical yield of around 85%.[8]

-

Characterization : The structure of the final product is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy.[8][9]

Key Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a foundational scaffold for creating high-value chemical entities with broad applications.

Ligand Synthesis for Catalysis

The most prominent application of this compound is as a precursor to the widely used bidentate phosphine ligand, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene , commonly known as Xantphos .[10][11][12]

-

Causality : The xanthene backbone of Xantphos creates a large, well-defined "bite angle" for the two phosphorus atoms. This specific geometry is crucial for stabilizing catalytic metal centers (like palladium) and promoting efficient reductive elimination in cross-coupling reactions.

-

Applications : Xantphos is a ligand of choice for palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig amination, which are fundamental transformations in pharmaceutical synthesis.[11][12]

Caption: Role of this compound in catalysis.

Materials Science and Electronics

The rigid and fluorescent nature of the xanthene core makes this compound and its derivatives valuable in materials science.[3][13]

-

Organic Light-Emitting Diodes (OLEDs) : Its derivatives are used as organic light-emitting materials due to high fluorescence quantum yields.[13]

-

Fluorescent Probes & Sensors : The compound serves as a building block for developing fluorescent probes used in biological imaging and chemical sensors for detecting specific analytes.[13][14]

Medicinal Chemistry Scaffold

Xanthene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[15][16][17] The this compound scaffold provides a structurally rigid and synthetically versatile starting point for developing novel therapeutic agents.[1][15] Researchers have used this core to create compounds evaluated for antimalarial and bronchodilator effects.[15]

Safety and Handling

While this compound does not have reports of acute toxicity under normal operating conditions, standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.

-

Handling : Handle in a well-ventilated area to avoid inhaling dust.

-

Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and indispensable chemical building block. Its well-defined properties and straightforward synthesis make it accessible, while its rigid framework provides the foundation for high-performance ligands like Xantphos, advanced electronic materials, and novel pharmaceutical candidates. For researchers in drug development, a thorough understanding of this compound's chemistry and applications is key to leveraging its full potential in constructing the complex molecular architectures required for next-generation therapeutics.

References

-

This compound - Introduction. (2024). ChemBK. [Link]

-

This compound | C15H14O | CID 606997. PubChem. [Link]

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos). Common Organic Chemistry. [Link]

-

The Role of this compound in Organic Synthesis: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]

-

This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

The synthesis of xanthenes has garnered significant attention due to their extensive biological and therapeutic properties. Amazon Web Services. [Link]

-

1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine) | C39H32OP2 | CID 636044. PubChem. [Link]

-

Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. PubMed Central. [Link]

-

Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 9,9-ジメチルキサンテン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H27340.06 [thermofisher.com]

- 5. This compound | C15H14O | CID 606997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9,9-ジメチルキサンテン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 9,9-DIMETHYL-9H-XANTHENE | 19814-75-6 [chemicalbook.com]

- 8. 9,9-DIMETHYL-9H-XANTHENE synthesis - chemicalbook [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. scbt.com [scbt.com]

- 11. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | 161265-03-8 [chemicalbook.com]

- 12. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) [commonorganicchemistry.com]

- 13. Page loading... [guidechem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 17. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 9,9-Dimethylxanthene

Introduction: The Significance of 9,9-Dimethylxanthene in Modern Research

This compound, a heterocyclic organic compound with the chemical formula C₁₅H₁₄O, serves as a crucial building block in a multitude of advanced scientific applications.[1] Its rigid, dibenzo-fused heterocyclic structure, combined with the presence of two methyl groups at the 9-position, imparts a unique combination of thermal stability, solubility in organic solvents, and valuable photophysical properties.[2] These characteristics make it an indispensable scaffold in the synthesis of high-performance materials and complex molecular architectures.

In the realm of drug development, the xanthene core is a privileged structure found in various biologically active molecules. For researchers and scientists in this field, a thorough understanding of the physical properties of key intermediates like this compound is paramount. These properties not only dictate the conditions for its synthesis, purification, and storage but also influence its reactivity and suitability for downstream applications, such as the development of fluorescent probes for bioimaging and the synthesis of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established scientific principles and experimental methodologies.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of a molecule are intrinsically linked to its structure. This compound possesses a tricyclic system where two benzene rings are fused to a central pyran ring. The presence of the gem-dimethyl group at the 9-position prevents oxidation at this site, which is a common reaction for the parent xanthene molecule. This structural feature contributes significantly to the compound's stability.

Caption: A logical workflow for the characterization of this compound.

Conclusion

A comprehensive understanding of the physical properties of this compound is fundamental for its effective utilization in research and development. This guide has provided an in-depth overview of its key physical and spectroscopic characteristics, along with the standard experimental protocols for their determination. By leveraging this knowledge, researchers, scientists, and drug development professionals can confidently handle, purify, and employ this versatile building block in the synthesis of novel materials and therapeutics, thereby advancing the frontiers of chemical science.

References

-

Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099. [Link]

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741–2769. [Link]

-

Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., & Fraanje, J. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics, 14(6), 3081–3089. [Link]

-

PubChem. This compound. [Link]

-

Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2010). Thermochemical studies on two alkyl-bulky substituted xanthene derivatives: this compound and 2,7-di-tert-butyl-9,9-dimethylxanthene. The Journal of Chemical Thermodynamics, 42(6), 788-794. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Organic Synthesis: A Manufacturer's Perspective. [Link]

-

Kelly, J. M., Moir, J., Patterson, H. H., Tossi, A. B., & Photos, E. (2000). Synthesis and evaluation of this compound tricyclics against trypanothione reductase, Trypanosoma brucei, Trypanosoma cruzi and Leishmania donovani. Bioorganic & Medicinal Chemistry Letters, 10(11), 1147-1150. [Link]

Sources

An In-depth Technical Guide to the Solubility of 9,9-Dimethylxanthene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 9,9-Dimethylxanthene, a vital heterocyclic building block in various fields of chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive insights into its behavior in a range of organic solvents, and provides a practical, field-proven protocol for experimental solubility determination.

Introduction: The Versatile Scaffold of this compound

This compound is a heterocyclic organic compound featuring a xanthene core with two methyl groups at the 9-position.[1] This unique structure imparts a combination of rigidity and three-dimensionality, making it a valuable precursor in the synthesis of more complex molecules.[2] Its derivatives are integral to the development of advanced materials and pharmaceuticals, finding applications as fluorescent probes for biological imaging, components of Organic Light Emitting Diodes (OLEDs), and sensitive chemical sensors.[2] Furthermore, this compound serves as a crucial starting material for the synthesis of important ligands like Xantphos, which are widely used in transition metal-catalyzed cross-coupling reactions.[3]

A thorough understanding of the solubility of this compound is paramount for its effective utilization in these diverse applications. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide aims to provide a detailed exploration of this critical physicochemical property.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O | [4] |

| Molecular Weight | 210.27 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [2] |

| Melting Point | 35-40 °C | [1][2] |

| Boiling Point | 114-115 °C at 0.6 mmHg | [1] |

| Water Solubility | Insoluble | [1][5] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 (the ether oxygen) | [4] |

| Polar Surface Area | 9.23 Ų | [4] |

The structure of this compound is characterized by a largely nonpolar, rigid tricyclic system composed of two benzene rings fused to a central pyran ring. The presence of the ether oxygen introduces a slight polarity and the capacity to accept a hydrogen bond. However, the molecule lacks any hydrogen bond donating groups. The two methyl groups at the C9 position sterically hinder the ether oxygen and contribute to the overall nonpolar character of the molecule.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The solubility of this compound in organic solvents can be understood by considering the following intermolecular interactions:

-

Van der Waals Forces: These are the primary forces at play for nonpolar molecules. The large, aromatic surface area of this compound allows for significant London dispersion forces.

-

Dipole-Dipole Interactions: The ether linkage in the xanthene core introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While this compound cannot donate hydrogen bonds, its ether oxygen can act as a hydrogen bond acceptor. This is a crucial factor for its solubility in protic solvents.

Based on these principles, we can predict the solubility of this compound in different classes of organic solvents.

Solubility in Nonpolar Solvents

Nonpolar solvents, such as toluene, benzene, and hexane, primarily interact through London dispersion forces. Given the large, nonpolar surface area of the this compound molecule, it is expected to exhibit high solubility in these solvents. The energy required to break the solute-solute and solvent-solvent interactions is readily compensated by the formation of strong solute-solvent dispersion forces.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, possess a dipole moment but lack O-H or N-H bonds. The solubility of this compound in these solvents is anticipated to be good. The dipole-dipole interactions between the ether oxygen of the solute and the polar solvent molecules, in addition to the significant van der Waals forces, will promote dissolution.

Solubility in Polar Protic Solvents

Polar protic solvents, such as ethanol, methanol, and water, are characterized by the presence of O-H or N-H bonds, making them capable of donating hydrogen bonds. While this compound is insoluble in water, it is expected to have some solubility in alcohols. This is because the ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol. However, the large nonpolar hydrocarbon portion of the molecule will limit this solubility. Therefore, a moderate to low solubility is predicted in polar protic solvents.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed above. It is important to note that these are predictions and experimental verification is recommended for specific applications.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Toluene | Nonpolar | High | Strong van der Waals interactions due to similar aromatic structures. |

| Benzene | Nonpolar | High | Similar to toluene, strong dispersion forces promote solubility.[5] |

| Hexane | Nonpolar | Medium to High | Good van der Waals interactions, though the aromatic nature of the solute might favor aromatic solvents. |

| Dichloromethane (DCM) | Polar Aprotic | High | Favorable dipole-dipole and van der Waals interactions.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Ether solvent, structurally similar to the pyran ring of the solute, leading to favorable interactions. |

| Ethyl Acetate | Polar Aprotic | Medium to High | Good balance of polar and nonpolar characteristics. |

| Acetone | Polar Aprotic | Medium | The polarity of acetone might be slightly too high for optimal interaction with the largely nonpolar solute. |

| Ethanol | Polar Protic | Medium to Low | Hydrogen bonding is possible with the ether oxygen, but the large nonpolar part of the molecule limits solubility. |

| Methanol | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol, making it a poorer solvent for this solute. |

| Dimethylformamide (DMF) | Polar Aprotic | Medium | Highly polar solvent, may not be ideal for the largely nonpolar solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium to Low | Very high polarity, likely to be a less effective solvent. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water cannot overcome the nonpolar nature of the solute.[1][5] |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is crucial for many applications. The following is a standardized, yet adaptable, protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

The solubility can then be expressed in g/L or other appropriate units.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument (e.g., absorbance vs. concentration for UV-Vis, or peak area vs. concentration for HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Visual Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute lattice forces.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of a nonpolar compound like this compound.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities.

Visualizing Molecular Interactions and Solubility

The interplay of molecular properties dictates solubility. The following diagram illustrates the key molecular features of this compound and how they relate to its solubility in different solvent types.

Caption: Molecular interactions governing the solubility of this compound.

Conclusion

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

Wikipedia. (n.d.). Xantphos. Retrieved from [Link]

Sources

Unlocking the Luminescent Potential: A Technical Guide to the Photophysical Properties of 9,9-Dimethylxanthene Derivatives

Introduction: The Enduring Appeal of the Xanthene Core

The xanthene scaffold, a privileged heterocyclic system, has long been a cornerstone in the development of fluorescent materials. Its rigid, planar structure and extended π-conjugation give rise to desirable photophysical properties, including high fluorescence quantum yields and excellent photostability. Within this class of compounds, 9,9-dimethylxanthene derivatives have emerged as a particularly versatile and promising subgroup. The introduction of the gem-dimethyl group at the 9-position serves to prevent oxidation to the corresponding xanthone and allows for further functionalization, opening avenues for the fine-tuning of their electronic and steric properties.[1][2] This seemingly simple modification has paved the way for a diverse array of applications, ranging from highly efficient emitters in organic light-emitting diodes (OLEDs) to sensitive fluorescent probes for bioimaging.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core photophysical properties of this compound derivatives. We will delve into their synthesis, explore the theoretical underpinnings of their light-emitting behavior, and provide detailed, field-proven protocols for their characterization. By understanding the intricate relationship between structure and photophysical properties, we can unlock the full potential of this remarkable class of molecules.

The Foundation: Synthesis of the this compound Core

The ability to synthetically access a variety of this compound derivatives is crucial for tuning their photophysical properties. A common and effective method for the synthesis of the core structure is through the reaction of a substituted phenol with acetone in the presence of an acid catalyst. Further functionalization can then be achieved through various organic reactions. A notable and widely used derivative is 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, which is a valuable ligand in cross-coupling reactions.

Below is a representative, step-by-step protocol for the synthesis of the this compound backbone, a foundational precursor for many derivatives.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This protocol utilizes a straightforward acid-catalyzed condensation reaction. The acid protonates the acetone, making it more electrophilic and susceptible to attack by the electron-rich phenol rings. The gem-dimethyl bridge is thus formed, leading to the xanthene core. The choice of a high-boiling solvent allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenoxypropene (1 equivalent) and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents) in a high-boiling point solvent such as toluene.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Self-Validating System: The purity of the synthesized this compound can be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry, ensuring the correct structure and absence of impurities before proceeding with further functionalization or photophysical characterization.

Illuminating the Core: Understanding the Photophysical Processes

The interaction of light with this compound derivatives can be understood through the framework of a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the various photophysical processes that can occur upon excitation.

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Upon absorption of a photon of appropriate energy, an electron is promoted from the ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). From these excited states, the molecule can undergo several relaxation pathways:

-

Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes.

-

Fluorescence: The molecule can return to the ground state by emitting a photon. This process is typically fast, with lifetimes in the nanosecond range.

-

Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁). This process involves a change in spin multiplicity and is often facilitated by the presence of heavy atoms or specific molecular geometries.

-

Phosphorescence: From the triplet state (T₁), the molecule can return to the ground state by emitting a photon. This process is spin-forbidden and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[5]

The efficiency of each of these processes is highly dependent on the molecular structure of the this compound derivative, as well as its environment.

Characterizing the Glow: Experimental Protocols for Photophysical Analysis

A thorough understanding of the photophysical properties of this compound derivatives requires a suite of spectroscopic techniques. The following protocols provide a detailed guide to performing these essential measurements.

UV-Visible Absorption Spectroscopy

Causality Behind Experimental Choices: UV-Vis spectroscopy is the first step in characterizing a new compound. It provides information about the electronic transitions within the molecule and helps determine the optimal excitation wavelength for fluorescence measurements. The Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light, is the fundamental principle behind quantitative UV-Vis analysis.

Step-by-Step Methodology:

-

Instrument and Sample Preparation:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[6]

-

Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the absorption maximum, which is the optimal range for accurate measurements.

-

-

Measurement:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Record the absorption spectrum of the sample over the desired wavelength range.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorption (λmax).

-

If quantitative analysis is required, create a calibration curve by plotting absorbance at λmax versus concentration for the series of dilutions.

-

Self-Validating System: The linearity of the calibration curve (R² value close to 1) validates the adherence to the Beer-Lambert law within the measured concentration range and confirms the accuracy of the sample preparation.

Fluorescence Spectroscopy

Causality Behind Experimental Choices: Fluorescence spectroscopy is used to measure the emission properties of a compound. By exciting the molecule at a specific wavelength (usually at or near the absorption maximum), we can record the resulting fluorescence emission spectrum. The 90-degree geometry between the excitation and emission light paths is crucial to minimize the detection of scattered excitation light.[7]

Step-by-Step Methodology:

-

Instrument and Sample Preparation:

-

Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.

-

Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.

-

-

Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to capture the entire emission profile.

-

Record the fluorescence emission spectrum.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem).

-

Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.

-

Self-Validating System: The similarity between the corrected excitation spectrum and the absorption spectrum provides a strong indication that the observed fluorescence originates from the compound of interest and not from an impurity.

Fluorescence Quantum Yield (ΦF) Determination

Causality Behind Experimental Choices: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, comparing the sample to a known standard, is a widely used and reliable technique.[5] The choice of a standard with a similar absorption and emission range as the sample minimizes instrumental artifacts.

Step-by-Step Methodology:

-

Sample and Standard Preparation:

-

Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound derivative. Common standards include quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95).

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

-

-

Measurement:

-

Record the UV-Vis absorption spectra and fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard)

where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Self-Validating System: The linearity of the plots of integrated fluorescence intensity versus absorbance for both the sample and the standard confirms that there are no significant inner filter effects or concentration quenching, validating the accuracy of the measurement.

Fluorescence Lifetime (τ) Measurement

Causality Behind Experimental Choices: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It works by repeatedly exciting the sample with a pulsed laser and measuring the time delay between the excitation pulse and the detection of a single emitted photon.[8]

Step-by-Step Methodology:

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

The excitation wavelength should be chosen to match the absorption of the sample.

-

-

Measurement:

-

Prepare a dilute solution of the this compound derivative (absorbance < 0.1 at the excitation wavelength).

-

Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the same excitation wavelength.

-

Acquire the fluorescence decay data for the sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

-

-

Data Analysis:

-

The fluorescence decay data is deconvoluted with the IRF using specialized software.

-

The decay is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Self-Validating System: A good fit of the decay data to the chosen model, indicated by a chi-squared (χ²) value close to 1 and a random distribution of the residuals, validates the accuracy of the determined lifetime.

Structure-Property Relationships: A Comparative Analysis

The photophysical properties of this compound derivatives can be systematically tuned by introducing different substituents at various positions on the xanthene core. The following table summarizes the key photophysical data for a selection of derivatives, highlighting the impact of structural modifications.

| Derivative | Substituent(s) | Solvent | λabs (nm) | λem (nm) | ΦF | τ (ns) | Reference |

| XCO-Ph | 3,6-diphenyl | Crystal | - | 450 (F), 530 (P) | - | 2.1 (F), 153 (P) | [5] |

| XCO-PhCl | 3,6-di(4-chlorophenyl) | Crystal | - | 455 (F), 540 (P) | - | 2.5 (F), 52 (P) | [5] |

| XCO-tBu | 3,6-di-tert-butyl | Crystal | - | 440 (F), 525 (P) | - | 3.2 (F), 235 (P) | [5] |

| XCO-PiCl | 3,6-di(1-chloro-2-methylpropan-2-yl) | Crystal | - | 460 (F), 550 (P) | - | 2.8 (F), 601 (P) | [5] |

| Novel Dye | Triazine & Vinyl Sulfone | Water | 490 | 538 | 0.66 | - | [6] |

| Rhodol (13) | Asymmetric, reduced | 0.1 N NaOH | - | - | 0.824 | - | [9] |

| Rhodamine (17) | Asymmetric, reduced | 0.1 N NaOH | - | - | 0.399 | - | [9] |

| ADS Probe | Xanthene-based | Buffer | 590 | 630 | - | - | [4] |

(F) = Fluorescence, (P) = Phosphorescence

Insights from the Data:

-

Substituent Effects: The nature and position of substituents have a profound impact on the photophysical properties. Electron-donating or -withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths.[10]

-

Solvent Effects: The polarity of the solvent can influence the excited state dipole moment, leading to solvatochromic shifts in the emission spectra.[11]

-

Aggregation-Induced Emission (AIE): Some this compound derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent in the aggregated state. This phenomenon is attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways.

Applications: From Benchtop to Bedside

The tunable photophysical properties of this compound derivatives have led to their widespread use in various scientific and technological fields.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and thermal stability of certain this compound derivatives make them excellent candidates for use as emitters in OLEDs. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum, from blue to red.[12]

Fluorescent Probes for Bioimaging

The sensitivity of the fluorescence properties of this compound derivatives to their local environment makes them ideal for the development of fluorescent probes. These probes can be designed to respond to specific analytes, such as metal ions, pH, or reactive oxygen species, allowing for their detection and imaging in biological systems.[3][4] The ability to create derivatives that emit in the near-infrared (NIR) region is particularly advantageous for in vivo imaging, as it allows for deeper tissue penetration and reduced background fluorescence.

Conclusion: A Bright Future for this compound Derivatives

The this compound scaffold continues to be a fertile ground for the development of advanced fluorescent materials. The ability to systematically tune their photophysical properties through synthetic modification, coupled with their inherent stability and high quantum efficiencies, ensures their continued relevance in a wide range of applications. As our understanding of the intricate interplay between molecular structure and photophysical behavior deepens, we can expect to see the emergence of even more sophisticated and powerful this compound-based materials for cutting-edge technologies. This guide has provided a comprehensive framework for understanding and characterizing these remarkable molecules, empowering researchers to further explore and exploit their luminescent potential.

References

-

Jablonski, A. (1933). Efficiency of Anti-Stokes Fluorescence in Dyes. Nature, 131(3313), 839-840. [Link]

-

Urano, Y., et al. (2005). Evolution of Fluorescein as a Platform for Near-Infrared Fluorescent Probes. Journal of the American Chemical Society, 127(14), 4888-4894. [Link]

-

Abolhasani, M. M., et al. (2022). Photophysical Properties of a Novel Xanthene Dye. Progress in Color, Colorants and Coatings, 15(2), 87-96. [Link]

-

Griesbeck, A. G., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(24), 5965. [Link]

-

Becker, W. (2005). Advanced time-correlated single photon counting techniques. Springer Science & Business Media. [Link]

-

Kim, T., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules, 24(17), 3173. [Link]

-

Li, Y., et al. (2019). A new xanthene-based fluorescent probe with a red light emission for selectively detecting glutathione and imaging in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117265. [Link]

-

Hanaoka, K., et al. (2017). Fluorescent Probes Based on Silicon-Substituted Xanthene Dyes and Their Applications in Bioimaging. Chinese Journal of Chemistry, 35(5), 577-586. [Link]

-

Valeur, B. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]

-

Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]

-

Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic press. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

-

Adachi, C., et al. (2001). Endothermic energy transfer: A mechanism for generating very efficient high-energy phosphorescent emission in organic materials. Applied Physics Letters, 78(11), 1622-1624. [Link]

-

Sharma, A., & Schulman, S. G. (1999). Introduction to fluorescence spectroscopy. Wiley-Interscience. [Link]

- van der Meer, B. W., et al. (1994).

-

Magde, D., et al. (1979). Absolute luminescence quantum yields of cresyl violet, oxazine 1, and rhoda-mine 101. The Journal of Physical Chemistry, 83(6), 696-701. [Link]

- Montalti, M., et al. (2006). Handbook of photochemistry. CRC press.

- Birks, J. B. (1970).

- Harris, D. C. (2010).

- Skoog, D. A., et al. (2017). Principles of instrumental analysis. Cengage learning.

- Guilbault, G. G. (Ed.). (1990). Practical fluorescence. Marcel Dekker.

- Parker, C. A. (1968). Photoluminescence of solutions. Elsevier.

-

Reichardt, C. (2003). Solvents and solvent effects in organic chemistry. John Wiley & Sons. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H14O | CID 606997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new xanthene-based fluorescent probe with a red light emission for selectively detecting glutathione and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 7. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent Probes Based on Silicon-Substituted Xanthene Dyes and Their Applications in Bioimaging [manu56.magtech.com.cn]

electronic properties of the 9,9-Dimethylxanthene core

An In-depth Technical Guide to the Electronic Properties of the 9,9-Dimethylxanthene Core

Abstract

The this compound core is a privileged heterocyclic scaffold renowned for its unique combination of structural rigidity, high thermal stability, and versatile electronic properties. The gem-dimethyl substitution at the C9 position sterically locks the xanthene framework, preventing oxidation to the corresponding xanthone and enhancing solubility in common organic solvents. These features make it an invaluable building block in materials science and medicinal chemistry. This guide provides a comprehensive exploration of the fundamental electronic and photophysical properties of the this compound core, details key experimental and computational characterization methodologies, and examines its application in cutting-edge technologies such as Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and catalysis.

Introduction: The this compound Scaffold

The xanthene dye family, which includes iconic molecules like fluorescein and rhodamine, has been a cornerstone of fluorescence applications for over a century.[1][2] The this compound core represents a modern evolution of this classic structure, offering significant advantages for the rational design of functional molecules.[3] Its defining feature is the sp³-hybridized C9 atom bearing two methyl groups. This substitution imparts exceptional stability and serves as a versatile anchor point for further functionalization.[4]

The core's rigid, planar dibenzo-heterocyclic structure provides a robust π-conjugated system, which is the origin of its fascinating electronic behavior. This inherent structure allows for precise chemical transformations and targeted functionalization, making it an invaluable component in multi-step synthesis pathways for pharmaceuticals and novel functional materials.[3] Consequently, the this compound scaffold is a focal point of research in diverse fields, including:

-

Optoelectronics: As a foundational component for host and hole-transporting materials in high-efficiency OLEDs.[4][5]

-

Biological Imaging: As the core fluorophore in the design of highly sensitive and selective fluorescent probes for biomolecules and cellular processes.[4][6][7]

-

Homogeneous Catalysis: As the backbone for wide bite-angle phosphine ligands, such as Xantphos, which are critical in transition metal-catalyzed cross-coupling reactions.[8]

-

Medicinal Chemistry: As a scaffold for the development of therapeutic agents, including compounds with antiparasitic activity.[9]

This guide will dissect the electronic properties that enable these applications, providing both theoretical grounding and practical, field-proven experimental insights.

Fundamental Electronic and Photophysical Properties

The utility of the this compound core is fundamentally derived from its electronic structure. The key properties are governed by its frontier molecular orbitals and its response to photoexcitation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy level relates to the ability to donate an electron (oxidation potential), while the LUMO level relates to the ability to accept an electron (reduction potential). The energy difference between them, the HOMO-LUMO gap, dictates the molecule's absorption and emission characteristics.[10][11][12]

For the this compound core, the HOMO and LUMO are primarily distributed across the π-system of the fused aromatic rings.[10] This delocalization is key to its charge-transport capabilities. The precise energy levels can be tuned by introducing electron-donating or electron-withdrawing substituents onto the xanthene backbone, allowing for the rational design of materials with specific electronic properties.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Method |

| Representative Xanthene Derivative | -5.83 | -2.99 | CV / Optical |

| Modified Xanthene Derivative | -5.77 | -3.68 | CV / Optical |

Table 1: Representative Frontier Molecular Orbital Energies. These values are illustrative and can be tuned significantly with substitution. Data derived from concepts in cited literature.[13]

Photophysical Characteristics

The rigid nature of the this compound core restricts non-radiative decay pathways (e.g., vibrational relaxation), often leading to high luminescence efficiency.

-

Absorption and Fluorescence: The core typically exhibits strong absorption in the UV region and emits fluorescence in the blue or green portion of the spectrum, depending on the substitution pattern. Its high fluorescence quantum yield makes it an excellent fluorophore.

-

Room-Temperature Phosphorescence (RTP): While fluorescence (emission from a singlet excited state) is common, strategic functionalization of the this compound core can promote intersystem crossing to the triplet state. This allows for the design of molecules that exhibit room-temperature phosphorescence, a phenomenon with applications in bioimaging and data encryption. The RTP lifetimes of these derivatives can be tuned over a wide range, from milliseconds to over half a second, by controlling intermolecular interactions and molecular configurations.[14]

-

Excited State Dynamics: The behavior of molecules in their excited singlet (S₁) and triplet (T₁) states determines their photophysical fate. Techniques like transient absorption spectroscopy are used to probe these short-lived states, revealing pathways of intersystem crossing and reverse intersystem crossing, which are critical for applications in OLEDs and photosensitization.[15][16]

Below is a conceptual Jablonski diagram illustrating the key photophysical processes.

Caption: Jablonski diagram of key photophysical processes.

Experimental & Computational Methodologies

A combination of synthesis, electrochemical analysis, spectroscopy, and computational modeling is required to fully characterize the .

Synthesis of the this compound Core

Causality: The most common synthesis relies on a directed ortho-metalation followed by cyclization. The use of a strong base like n-butyllithium is necessary to deprotonate the aromatic ring of diphenyl ether, creating a nucleophilic carbanion. This is followed by the addition of an electrophile, acetone, which attacks the lithiated positions, and subsequent acid-catalyzed intramolecular cyclization yields the xanthene core. The low temperature (-78 °C) is critical to prevent side reactions and ensure regioselectivity.

Protocol: Synthesis of this compound from Diphenyl Ether [17]

-

Preparation: Add diphenyl ether (10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) to a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon).

-

Lithiated: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 20 mmol) dropwise via syringe. Stir the mixture at -78 °C for 3 hours. The solution will typically change color, indicating the formation of the lithiated intermediate.

-

Electrophilic Addition: Add acetone (10 mmol) dropwise to the reaction mixture.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and then quench by adding 20 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase, and extract the aqueous phase with an organic solvent (e.g., diethyl ether). Combine the organic phases.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for the this compound core.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Causality: CV is an indispensable technique for probing the HOMO and LUMO energy levels of a molecule. By applying a variable potential, we can induce oxidation (electron removal from HOMO) and reduction (electron addition to LUMO). The potentials at which these events occur are directly related to the orbital energies. A ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard because its redox potential is well-defined and relatively stable across different solvent systems.[13]

Protocol: HOMO/LUMO Estimation via CV

-

Sample Preparation: Dissolve the this compound derivative (approx. 1 mM) in a suitable degassed solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Measurement: Purge the solution with an inert gas (Argon) for 15 minutes. Record the cyclic voltammogram by scanning the potential.

-

Internal Standard: Add a small amount of ferrocene to the solution and record a second voltammogram to determine the E₁/₂ of the Fc/Fc⁺ couple.

-

Data Analysis:

-

Determine the onset oxidation potential (Eₒₓ,ₒₙₛₑₜ) and onset reduction potential (EᵣₑᏧ,ₒₙₛₑₜ) from the voltammogram.

-

Calculate the HOMO and LUMO energies using the following empirical formulas:

-

HOMO (eV) = -[Eₒₓ,ₒₙₛₑₜ - E₁/₂(Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[EᵣₑᏧ,ₒₙₛₑₜ - E₁/₂(Fc/Fc⁺) + 5.1] (The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ couple relative to the vacuum level.)[13]

-

-

Photophysical Characterization

Causality: UV-Visible spectroscopy measures the energies required to promote electrons from the ground state to excited states (e.g., S₀ → S₁), revealing the HOMO-LUMO gap. Photoluminescence spectroscopy measures the energy released when electrons relax from the excited state back to the ground state (e.g., S₁ → S₀), providing information on the emission color and efficiency.

Protocol: Absorption and Emission Spectroscopy

-

Solution Preparation: Prepare dilute solutions (micromolar range) of the compound in a spectroscopic-grade solvent (e.g., cyclohexane, THF).

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer. The wavelength of maximum absorbance is denoted as λₐᵦₛ.

-

Emission Measurement: Using a fluorometer, excite the sample at or near its λₐᵦₛ. Record the emission spectrum to determine the wavelength of maximum fluorescence (λₑₘ).

-

Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). This involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.

Computational Modeling: DFT and TD-DFT

Causality: Computational methods like Density Functional Theory (DFT) provide invaluable insights into molecular structure and electronic properties, complementing experimental data.[18] DFT calculations can predict optimized geometries, HOMO/LUMO energy levels, and orbital distributions.[10][19] Time-Dependent DFT (TD-DFT) extends this to model excited states, allowing for the prediction of UV-Vis absorption spectra and the nature of electronic transitions.[18] This predictive power accelerates the design of new materials by allowing for in-silico screening before undertaking complex synthesis.

Workflow: DFT Calculation

-

Structure Input: Build the 3D structure of the this compound derivative.

-

Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculation: From the optimized structure, calculate the molecular orbitals to obtain HOMO/LUMO energies and visualize their spatial distribution.

-

Excited State Calculation (TD-DFT): Perform a TD-DFT calculation to predict the energies and oscillator strengths of the lowest singlet excited states, which can be correlated with the experimental absorption spectrum.

Applications Driven by Electronic Properties

The tunable electronic structure of the this compound core makes it a versatile platform for a range of high-performance applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials must efficiently transport charges (holes and electrons) and facilitate their recombination to produce light. The high thermal stability and tunable HOMO/LUMO levels of this compound derivatives make them excellent candidates for host materials in the emissive layer.[4][20] Spiro-annulated derivatives, such as spiro[fluorene-9,9′-xanthene] (SFX), are particularly effective. The spiro-linkage creates a 3D structure that disrupts intermolecular packing, preventing aggregation-caused quenching and leading to stable amorphous films. SFX-based hosts have been used to create highly efficient blue and green phosphorescent OLEDs (PHOLEDs) with low turn-on voltages and high external quantum efficiencies.[5]

Fluorescent Probes and Sensors

The inherent fluorescence of the xanthene core is the basis for its use in chemical sensors.[4] A common design strategy involves a "turn-on" mechanism where the core is functionalized with a recognition group that quenches its fluorescence. Upon binding to a specific analyte, a chemical reaction or conformational change occurs that liberates the fluorophore, restoring its bright emission.[6][7] A powerful approach is the use of a spirocyclic switch.[1] In its "closed" spirocyclic form, the π-conjugation is broken, and the molecule is colorless and non-fluorescent. Interaction with an analyte triggers the ring-opening to the "open," highly fluorescent xanthene form. This strategy has been successfully used to design probes for glutathione (GSH) and various enzymes.[1][6]

Caption: Mechanism of a spirocyclic xanthene-based fluorescent probe.

Ligands for Catalysis

The this compound scaffold is the foundation for Xantphos, a highly effective bidentate phosphine ligand.[21] The rigid xanthene backbone enforces a specific geometry on the two diphenylphosphine groups, resulting in a large natural bite angle. This structural feature is crucial in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), as it promotes reductive elimination and stabilizes the active catalytic species, leading to higher reaction rates and yields.[8]

Conclusion

The this compound core is far more than a simple structural unit; it is a highly adaptable platform whose electronic properties can be rationally engineered for specific, high-value applications. Its inherent stability, solubility, and favorable photophysics provide a robust foundation for innovation. From enabling the vibrant colors of next-generation displays to illuminating the intricate workings of living cells, the principles governing the electronic behavior of this scaffold continue to drive significant advancements across science and technology. A thorough understanding of its synthesis, characterization, and the interplay between its structure and electronic properties is essential for researchers aiming to harness its full potential.

References

- Synthesis and evaluation of this compound tricyclics against trypanothione reductase, Trypanosoma brucei, Trypanosoma cruzi and Leishmania donovani.Bioorganic & Medicinal Chemistry Letters.

- PICOSECOND TRANSIENT ABSORPTION OF XANTHENE DYES.Acta Physica Polonica A.

- 9,9-DIMETHYL-9H-XANTHENE synthesis.ChemicalBook.

- 9,9-Dimethyl-9H-xanthene (purified by sublim

- The Role of this compound in Organic Synthesis: A Manufacturer's Perspective.NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Investigation on Excimer Fluorescence Toward Its Bright Future - Supporting Inform

- This compound.ChemBK.

- Xantphos 97 161265-03-8.Sigma-Aldrich.

- Picosecond Transient Absorption of Xanthene Dyes.

- Picosecond Transient Absorption of Xanthene Dyes.Semantic Scholar.

- This compound 96 19814-75-6.Sigma-Aldrich.

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos).Common Organic Chemistry.

- 9,9‐Dimethylxanthene Derivatives with Room‐Temperature Phosphorescence: Substituent Effects and Emissive Properties.

- A new xanthene-based fluorescent probe with a red light emission for selectively detecting glutathione and imaging in living cells.PubMed.

- Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices.

- Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes.PMC.

- FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT.Der Pharma Chemica.

- Molecular orbital surfaces of the HOMO and LUMO energy levels...

- This compound 96 19814-75-6.Sigma-Aldrich.

- Representation of HOMO/LUMO orbitals and optimized structures at...

- This compound | C15H14O | CID 606997.PubChem.

- Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and...

- Development of a xanthene-based NIR fluorescent probe for accurate and sensitive detection of γ-glutamyl transpeptidase in cancer diagnosis and tre

- HOMO energy, LUMO energy and LUMO-HOMO energy gap of compounds calculated using the DFT (B3LYP)/6-31 + G(d) method.

- Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia.PMC - NIH.

- (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine).PubChem.

- A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED.

- Presentation of the energy levels, HOMO–LUMO gap and orbital...

- 4,5-Dibromo-9,9-dimethyl-9H-xanthene | C15H12Br2O | CID 15813174.PubChem.

- What is Transient Absorption? Pump Probe Spectroscopy.Edinburgh Instruments.

- 9,9-DIMETHYL-9H-XANTHENE.ChemicalBook.

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.TCI Chemicals.

- application note: - introduction to transient absorption spectroscopy.Avantes USA.

- Tetradentate Platinum(II)

- The application of halogenated 3,3′-dimethyl-9,9′-bianthracene derived materials in deep-blue OLEDs.

-

OLED technology for applications[8][14][16][18][22]. ResearchGate.

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.TCI Chemicals.

- Computational Studies on the Isomeric Structures in the Pyrophosphito Bridged Diplatinum(II) Complex, Platinum Pop†.

- X-ray and computational investigations of ethanoanthracenes: 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid and 9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine.

Sources

- 1. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. A new xanthene-based fluorescent probe with a red light emission for selectively detecting glutathione and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a xanthene-based NIR fluorescent probe for accurate and sensitive detection of γ-glutamyl transpeptidase in cancer diagnosis and treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) [commonorganicchemistry.com]

- 9. Synthesis and evaluation of this compound tricyclics against trypanothione reductase, Trypanosoma brucei, Trypanosoma cruzi and Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. 9,9-DIMETHYL-9H-XANTHENE synthesis - chemicalbook [chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine) | C39H32OP2 | CID 636044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. [PDF] Picosecond Transient Absorption of Xanthene Dyes | Semantic Scholar [semanticscholar.org]

9,9-Dimethylxanthene: A Versatile Heterocyclic Scaffold for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the landscape of modern chemistry, the demand for rigid, functionalizable scaffolds is paramount for the development of novel materials and therapeutics. 9,9-Dimethylxanthene (CAS: 19814-75-6) has emerged as a cornerstone heterocyclic building block, offering a unique combination of structural rigidity, high thermal stability, and versatile reactivity. This guide provides a comprehensive technical overview of the this compound core, from its fundamental properties and synthesis to its transformative applications in catalysis, materials science, and medicinal chemistry. By elucidating the causal relationships between its structure and function, this document serves as a resource for scientists seeking to leverage this powerful scaffold in their research and development endeavors.

The this compound Core: Structural Rationale

The utility of this compound stems from its distinct three-dimensional architecture.[1] The molecule consists of a central, oxygen-containing tricycle (a xanthene) with two methyl groups at the C9 position.[2] This configuration is not arbitrary; each feature contributes to its desirable properties.

-

Rigid Tricyclic Backbone: The fused ring system imparts significant conformational rigidity. In applications like catalysis and optoelectronics, this rigidity is crucial. It prevents non-radiative decay pathways in fluorescent molecules and establishes well-defined geometries in metal-ligand complexes.[3]

-

The gem-Dimethyl Group: The two methyl groups at the C9 position serve a dual purpose. They sterically shield the ether oxygen and, more importantly, enhance the molecule's solubility in common organic solvents.[4] This seemingly minor feature is a significant practical advantage in synthetic chemistry, preventing the aggregation often seen with planar aromatic systems.

-

Electron-Rich Ether Linkage: The oxygen atom influences the electronic properties of the entire scaffold, making the adjacent aromatic rings electron-rich and susceptible to specific chemical modifications.[3]

Caption: Core structure and key functional attributes of this compound.

Physicochemical & Spectroscopic Properties

The physical properties of this compound make it a versatile and practical building block for a wide range of synthetic applications. Its high thermal stability and characteristic fluorescence are particularly noteworthy for materials science.[2]

| Property | Value | Source |

| CAS Number | 19814-75-6 | [2] |

| Molecular Formula | C₁₅H₁₄O | [2][5] |

| Molecular Weight | 210.27 g/mol | [2][5] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | 35-38 °C | [6] |

| Solubility | Soluble in organic solvents (e.g., THF, toluene, DCM); insoluble in water. | [2][4][6] |

| Key Spectroscopic Feature | Exhibits fluorescence, making it useful for probes and OLEDs. | [2][4] |

Synthesis and Strategic Functionalization

The true power of this compound lies in its predictable and strategic functionalization, which allows chemists to build complex architectures from a common starting point.

Core Synthesis Protocol

The most common laboratory-scale synthesis involves a directed ortho-lithiation of diphenyl ether, followed by quenching with acetone.[5]

Causality of Experimental Choices:

-

n-Butyllithium (n-BuLi): A strong base is required to deprotonate the aromatic ring of diphenyl ether. The reaction is directed to the ortho position by the coordinating effect of the ether oxygen.

-

Low Temperature (-78 °C): This temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediates.

-

Anhydrous Conditions: Organolithium reagents react violently with water. The use of anhydrous THF and a Schlenk technique is mandatory for success.[5]

Step-by-Step Protocol:

-

Add diphenyl ether (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon).

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 3 hours to ensure complete lithiation.[5]

-

Add acetone (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature, then quench by the careful addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound. A reported yield is ~85%.[5]